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Compound of Interest

Compound Name:
2-amino-N-ethyl-N-

methylpropanamide hydrochloride

CAS No.: 1796908-56-9

Cat. No.: B1528208 Get Quote

Executive Summary & Strategic Rationale
The reagent 2-amino-N-ethyl-N-methylpropanamide hydrochloride (essentially the

hydrochloride salt of L-Alanine N-ethyl-N-methylamide) represents a critical building block for

the synthesis of metabolically stable peptide therapeutics.

In modern drug discovery, unmodified C-terminal carboxylates or primary amides often suffer

from rapid degradation by carboxypeptidases and poor membrane permeability. Capping the C-

terminus with a dialkyl amide (specifically the N-ethyl-N-methyl moiety) serves two distinct

pharmacological functions:

Metabolic Shielding: The steric bulk of the ethyl/methyl groups creates a kinetic barrier

against proteolytic enzymes.

Lipophilicity Modulation: The removal of the hydrogen bond donor (amide proton) and the

addition of alkyl chains significantly increases logD, potentially enhancing oral bioavailability

or cell penetration.

Scope: This guide details the Solution-Phase Fragment Condensation strategy, which is the

industry-standard method for introducing this moiety. Direct solid-phase synthesis (SPPS) is

generally avoided due to the difficulty of loading secondary amides onto standard linkers.
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Chemical Properties & Handling[1][2][3][4]
Property Specification Application Note

Chemical Structure H-Ala-N(Et)Me · HCl
Alanine derivative with a

tertiary amide C-terminus.

Molecular Weight ~166.65 g/mol (HCl salt)

Must account for HCl salt in

stoichiometry (requires extra

base).

Solubility Water, Methanol, DMF, DMSO
Highly soluble in polar aprotic

solvents used for coupling.

Hygroscopicity High

Store under argon/desiccator.

Weigh quickly to avoid water

uptake which hydrolyzes

activated esters.

Steric Profile Hindered Secondary Amine

Reactivity is significantly lower

than primary amines.[1]

Requires high-efficiency

coupling reagents

(HATU/COMU).

Experimental Workflow: Convergent Synthesis
Strategy
The most robust route involves synthesizing the peptide sequence with a free C-terminal

carboxylic acid (Peptide-OH) via SPPS, followed by solution-phase coupling to the 2-amino-N-

ethyl-N-methylpropanamide unit.

Workflow Diagram
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Caption: Convergent synthesis workflow utilizing mild acid cleavage to generate a protected

peptide acid, followed by solution-phase capping with the hindered amine.

Detailed Protocol: Solution Phase Coupling
Objective: Couple Peptide-COOH (Side-chain protected) with 2-amino-N-ethyl-N-

methylpropanamide HCl.

Materials
Peptide-COOH: Synthesized via 2-Chlorotrityl Chloride (2-CTC) resin (cleaved using 1% TFA

in DCM to retain side-chain protecting groups).

Amine Reagent: 2-amino-N-ethyl-N-methylpropanamide HCl (1.5 – 2.0 equivalents).

Coupling Reagent: HATU (1.1 equivalents) or COMU (1.1 equivalents). Note: PyBOP is less

effective for this sterically hindered coupling.

Base: DIPEA (N,N-Diisopropylethylamine).

Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure
Preparation of Peptide Solution:

Dissolve the protected Peptide-COOH (1.0 eq) in anhydrous DMF. Concentration should

be roughly 0.1 M to 0.2 M.
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Critical: Ensure the peptide is fully soluble. If hydrophobic, add small amounts of DCM or

use NMP.

Activation (Pre-activation Step):

Add HATU (1.1 eq) to the peptide solution.

Add DIPEA (2.0 eq) immediately.

Stir for 30–60 seconds only.

Why? Prolonged activation of the C-terminal carboxylic acid can lead to racemization via

azlactone formation. Fast activation followed by immediate amine addition is crucial.

Amine Neutralization & Addition:

In a separate vial, dissolve 2-amino-N-ethyl-N-methylpropanamide HCl (1.5 eq) in minimal

DMF.

Add DIPEA (1.5 eq) to this amine solution to neutralize the HCl salt and liberate the free

amine.

Immediately transfer this neutralized amine solution into the activated peptide mixture.

Reaction Incubation:

Stir the reaction at room temperature under nitrogen/argon.

Time: 2 to 4 hours.

Note: Secondary amines react slower than primary amines.[1]

Monitoring (HPLC/LC-MS):

Take a 5 µL aliquot, dilute in MeCN/H2O (50:50), and inject.

Look for the mass shift: Mass(Peptide) + Mass(Amine) - H2O.

Target Mass Shift: +130.1 Da (approx) relative to the free acid.
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Work-up:

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

Wash sequentially with:

1. 5% NaHCO3 (removes unreacted acid/HATU byproducts).

2. 5% Citric Acid or KHSO4 (removes excess amine/DIPEA).

3. Brine.

Dry over MgSO4, filter, and evaporate to yield the Protected Peptide-Amide.

Global Deprotection:

Treat the dried intermediate with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours to remove side-

chain protecting groups.

Precipitate in cold diethyl ether and purify via Preparative HPLC.

Critical Troubleshooting & Optimization
Challenge 1: Racemization of the C-Terminal Residue
When activating a peptide fragment (unlike a single amino acid), the C-terminal residue is

prone to epimerization (L

D conversion) via oxazolone (azlactone) mechanisms.

Solution: Use low-racemization additives like HOAt or Oxyma Pure.

Alternative: Perform the coupling at 0°C for the first hour, then warm to RT.

Reagent Switch: If racemization is observed (detected by diastereomer splitting in HPLC),

switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/DMF, which is known for

extremely low racemization rates.

Challenge 2: Incomplete Coupling (Steric Hindrance)
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The N-ethyl-N-methyl group creates significant steric bulk around the nucleophilic nitrogen.

Diagnosis: LC-MS shows unreacted Peptide-COOH persisting after 4 hours.

Intervention: Do not add more HATU (risk of guanidinylation).[2] Instead, add a second

portion of the amine reagent (0.5 eq) and base. If that fails, re-activate with PyBrOP, which is

specific for difficult secondary amines.

Challenge 3: Salt Stoichiometry
Users often forget the amine is an HCl salt.

Error: Using only 1 eq of base for the coupling.

Result: The amine remains protonated (ammonium form) and cannot react.

Correction: Total Base = (Equivalents of Acid protons) + (Equivalents of HCl in reagent). You

generally need at least 3–4 equivalents of DIPEA total in the reaction (2 for activation, 1.5–2

for neutralizing the amine salt).

Comparative Analysis of Coupling Reagents
Reagent

Efficiency for Sec.
Amines

Racemization Risk Recommendation

HATU/HOAt High Moderate

Primary Choice. Best

balance of speed and

yield.

PyBOP Medium Low

Good backup, but

often too slow for

hindered systems.

T3P Medium Very Low

Use if epimerization is

detected. Slower

reaction.

EDC/HOBt Low Low

Not recommended for

this specific hindered

amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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